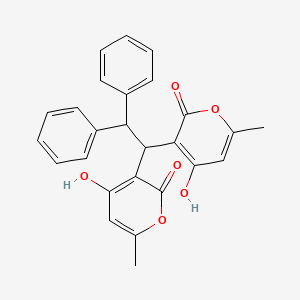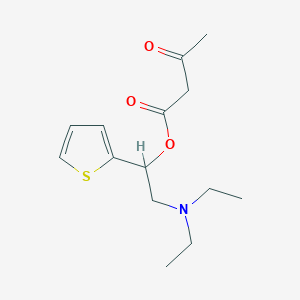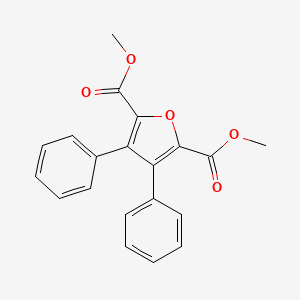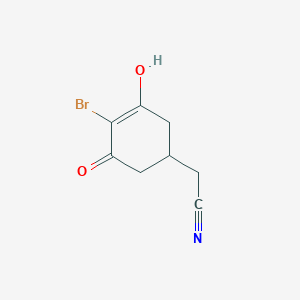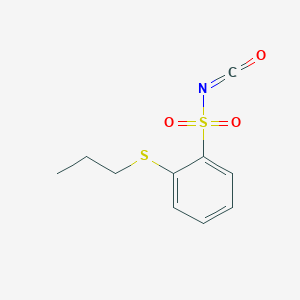
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is an organophosphorus compound with a unique structure that includes a chloro, hydroxyethyl, and methoxy group attached to a phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium typically involves the reaction of phosphorus trichloride with methanol and ethylene oxide under controlled conditions. The reaction proceeds as follows:
Reaction of Phosphorus Trichloride with Methanol: This step involves the formation of methoxyphosphorus dichloride.
Reaction with Ethylene Oxide: The methoxyphosphorus dichloride is then reacted with ethylene oxide to introduce the hydroxyethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require mild bases and solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphonium compounds.
科学的研究の応用
Chemistry
In chemistry, (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology
Medicine
In medicine, it may be explored for its potential use in drug development, particularly as a precursor for phosphorus-containing drugs.
Industry
Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of (2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The pathways involved may include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the methoxy group.
(Methoxyethyl)phosphonic acid: Contains a methoxy group but lacks the chloro group.
(Hydroxyethyl)phosphonic acid: Contains a hydroxyethyl group but lacks the chloro and methoxy groups.
Uniqueness
(2-Chloro-1-hydroxyethyl)(methoxy)oxophosphanium is unique due to the presence of all three functional groups (chloro, hydroxyethyl, and methoxy) attached to the phosphorus atom
特性
CAS番号 |
88648-45-7 |
|---|---|
分子式 |
C3H7ClO3P+ |
分子量 |
157.51 g/mol |
IUPAC名 |
(2-chloro-1-hydroxyethyl)-methoxy-oxophosphanium |
InChI |
InChI=1S/C3H7ClO3P/c1-7-8(6)3(5)2-4/h3,5H,2H2,1H3/q+1 |
InChIキー |
BBTBCRVBUAKXAF-UHFFFAOYSA-N |
正規SMILES |
CO[P+](=O)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)

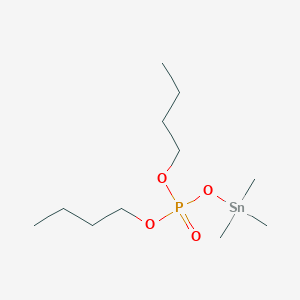
![5-(Dimethylamino)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14383072.png)

